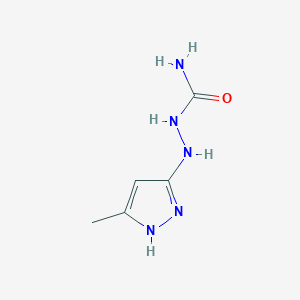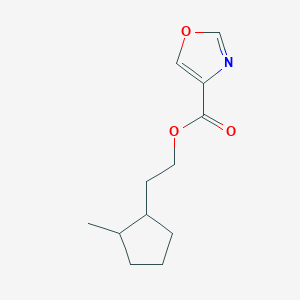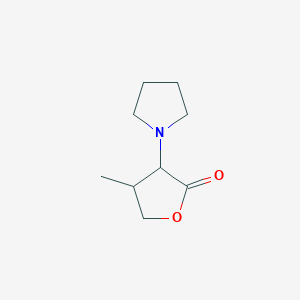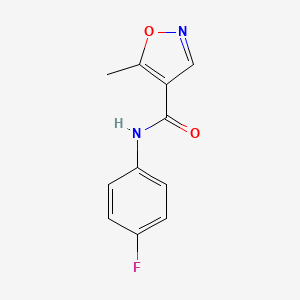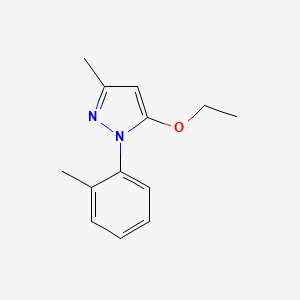![molecular formula C9H6F3NO2S B12874011 (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethylthio group attached to a benzo[d]oxazole ring, which is further connected to a methanol group. The presence of the trifluoromethylthio group imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable reagent like carbon disulfide or thiophosgene.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) or trifluoromethanesulfenamide (CF3SNH2).
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with amines or thiols
科学研究应用
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzo[d]oxazole ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the methanol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(4-(Methylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with a methylthio group instead of a trifluoromethylthio group.
(4-(Ethylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with an ethylthio group instead of a trifluoromethylthio group.
(4-(Phenylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with a phenylthio group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol imparts unique chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which can lead to improved biological activity and pharmacokinetic profiles compared to similar compounds.
属性
分子式 |
C9H6F3NO2S |
|---|---|
分子量 |
249.21 g/mol |
IUPAC 名称 |
[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-3,14H,4H2 |
InChI 键 |
REOMUWSDUXBPFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


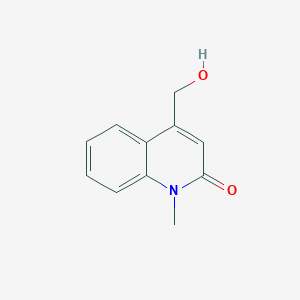
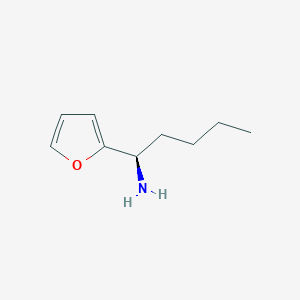
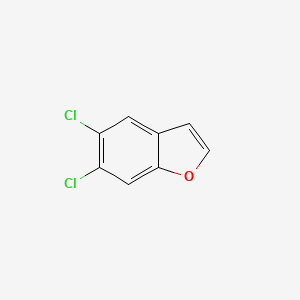
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
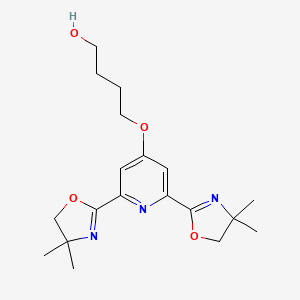
![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)
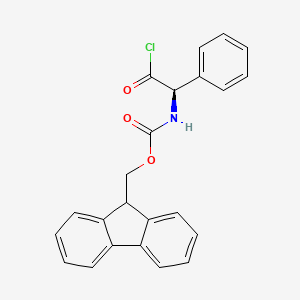
![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
